molecular formula C6H10F3N B3013378 1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-amine CAS No. 1823846-50-9

1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-amine

Cat. No.: B3013378
CAS No.: 1823846-50-9
M. Wt: 153.148
InChI Key: YJNRAVSUTALLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-amine hydrochloride is a high-purity chemical reagent supplied for advanced research applications. With the CAS Number 1823846-51-0 and a molecular formula of C 6 H 11 ClF 3 N, this compound has a molecular weight of 189.61 g/mol [ 1 ]. It is characterized by its high purity, specified at 98% [ 6 ]. This product is provided as a hydrochloride salt to enhance its stability. Research Applications and Value This compound is a structurally interesting amine that holds significant potential in medicinal chemistry and drug discovery. Its core structure incorporates a cyclopropyl ring adjacent to a trifluoromethyl group, a combination known to impart valuable properties to organic molecules [ 5 ]. The incorporation of fluorine, particularly in the form of a trifluoromethyl group, is a well-established strategy in pharmaceutical development to modulate a compound's conformation, pKa (basicity), membrane permeability, metabolic stability, and overall pharmacokinetic profile [ 5 ]. Specifically, β-fluoroalkylamines like this one are notably less basic than their non-fluorinated counterparts, which can lead to decreased acute toxicity and increased metabolic stability, making them attractive scaffolds for the development of new bioactive entities [ 5 ]. Researchers can leverage this molecule as a key synthetic building block for constructing more complex, medicinally relevant compounds. Handling and Safety This compound requires careful handling. It is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ 1 ][ 6 ]. Researchers must consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment, including gloves and eye/face protection. It is recommended to store the compound in an inert atmosphere at room temperature [ 1 ]. Important Notice This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses [ 6 ].

Properties

IUPAC Name

1-[1-(trifluoromethyl)cyclopropyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c1-4(10)5(2-3-5)6(7,8)9/h4H,2-3,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNRAVSUTALLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-amine typically involves the introduction of the trifluoromethyl group to a cyclopropyl ring, followed by the attachment of the ethanamine group. One common method involves the reaction of cyclopropyl ketone with trifluoromethylating agents under specific conditions to form the trifluoromethylated cyclopropyl intermediate. This intermediate is then subjected to reductive amination to introduce the ethanamine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The cyclopropyl ring may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally analogous compounds highlights key differences in substituents, physicochemical properties, and biological relevance:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physicochemical Notes
1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-amine C₆H₁₀F₃N 177.15 Cyclopropane + CF₃ High lipophilicity; enhanced metabolic stability
2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride C₆H₁₁ClF₃N 237.61 Positional isomer (CF₃ on cyclopropane) Increased solubility due to HCl salt; steric effects differ
1-(3,3-Difluorocyclopentyl)ethan-1-amine C₇H₁₃F₂N 149.18 Cyclopentane + 2F Larger ring reduces strain; lower electronegativity than CF₃
1-(4-Bromophenyl)cyclopropyl)ethan-1-amine hydrochloride C₁₁H₁₃BrClN 296.59 Bromophenyl vs. CF₃ Higher molecular weight; bromine enhances halogen bonding
1-(Thiophen-2-yl)ethan-1-amine C₆H₉NS 127.21 Thiophene (aromatic heterocycle) Aromaticity increases π-π interactions; reduced steric bulk

Biological Activity

1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, examining various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a cyclopropyl moiety, which are known to influence biological activity. The trifluoromethyl group often enhances metabolic stability and lipophilicity, while cyclopropyl rings can affect receptor binding and selectivity.

Research indicates that compounds with similar structural characteristics can interact with various biological targets. For instance, compounds containing cyclopropyl groups have been shown to exhibit improved activity against certain kinases involved in signal transduction pathways. Specifically, the interaction with discoidin domain receptors (DDR1 and DDR2) has been noted to play a significant role in cellular processes such as fibrosis and angiogenesis .

Biological Activity Overview

This compound has been studied for its potential effects on several biological systems:

  • Antifibrotic Activity : Inhibitors targeting DDRs have shown promise in reducing pulmonary fibrosis. The compound's structural features may contribute to its efficacy in blocking P38 MAPK activation, which is crucial in fibrotic pathways .
  • Antitumor Properties : The selectivity of compounds like this compound against tumor-related targets suggests potential applications in cancer therapy. Studies have indicated that selective inhibition of DDRs can lead to reduced tumor growth in specific cancer models .

Case Studies

Several studies provide insight into the biological activity of related compounds:

  • Study on DDR Inhibition : A study reported the synthesis of various inhibitors targeting DDR1/DDR2, demonstrating that modifications in the cyclopropyl structure significantly influenced their inhibitory potency. For instance, a compound with a similar scaffold exhibited an IC50 value of 9.4 nmol/L against DDR1 .
  • Carbonic Anhydrase Inhibition : Another investigation into cyclopropyl derivatives highlighted their moderate inhibition of carbonic anhydrase-II, suggesting a broader spectrum of biological activity. The synthesized analogs showed IC50 values ranging from 13.8 to 35.7 µM, indicating potential therapeutic applications beyond fibrosis and cancer .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity:

CompoundStructure FeatureIC50 (µM)Target
Compound ATrifluoromethyl group9.4DDR1
Compound BCyclopropyl ring13.8Carbonic Anhydrase-II
Compound CQuinazoline scaffold11Tumor-related targets

These findings indicate that modifications to the trifluoromethyl and cyclopropyl components can significantly impact the compound's efficacy against various biological targets.

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